molecular formula C22H27Cl2N3O4S2 B2417268 2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1216408-76-2

2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2417268
CAS No.: 1216408-76-2
M. Wt: 532.5
InChI Key: JCFQKUDLQXCLIE-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H27Cl2N3O4S2 and its molecular weight is 532.5. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4S2.ClH/c1-15-6-11-18(30-4)20-21(15)31-22(24-20)26(13-5-12-25(2)3)19(27)14-32(28,29)17-9-7-16(23)8-10-17;/h6-11H,5,12-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFQKUDLQXCLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several notable structural components:

  • 4-Chlorophenyl group : Known for its role in enhancing biological activity.
  • Sulfonamide moiety : Often associated with antibacterial properties.
  • Benzo[d]thiazole ring : Contributes to various biological activities, including anticancer effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, revealing promising results in various therapeutic areas:

Anticancer Activity

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines. A study reported that thiazole derivatives had IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat and A-431 cell lines, indicating strong potential for further development in oncology applications .

Antibacterial Properties

The sulfonamide component of the compound suggests potential antibacterial activity. A series of synthesized compounds with similar structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, along with inhibition of urease activity .

Enzyme Inhibition

The compound's ability to inhibit enzymes is significant. Studies have shown that similar sulfonamide derivatives exhibit strong inhibitory effects on acetylcholinesterase and urease, which are critical targets in treating conditions like Alzheimer's disease and certain infections .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Cytotoxicity : The interaction of the benzo[d]thiazole moiety with cellular targets leads to apoptosis in cancer cells.
  • Antibacterial Action : The sulfonamide group interferes with bacterial folic acid synthesis, a crucial pathway for bacterial growth.
  • Enzyme Inhibition : Binding to active sites of enzymes like acetylcholinesterase and urease disrupts their function, leading to therapeutic effects.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Case Study 1 : A derivative with a similar structure was tested for anticancer activity against various cell lines. Results indicated that it was equipotent against both Jurkat and A-431 cells, suggesting broad-spectrum anticancer potential .
  • Case Study 2 : In a comparative study of antibacterial agents, compounds structurally related to this sulfonamide showed significant inhibition against Bacillus subtilis, with an IC50 value demonstrating strong efficacy .

Data Tables

Activity TypeTarget Organism/Cell LineIC50 Value (µg/mL)Reference
Anticancer (Jurkat)Jurkat Cells1.61 ± 1.92
Anticancer (A-431)A-431 Cells1.98 ± 1.22
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
Enzyme InhibitionAcetylcholinesteraseStrong Inhibitor

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. Studies focusing on similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species. The sulfonamide group in this compound may enhance its antimicrobial efficacy by interfering with bacterial folate synthesis pathways .

Anticancer Potential

Compounds structurally related to 2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride have been evaluated for anticancer activity. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The mechanism of action may involve apoptosis induction or cell cycle arrest .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could interact with specific enzymes or receptors involved in disease pathways, providing a basis for further pharmacological investigations .

Pharmacological Screening

Pharmacological profiling has been conducted to assess the compound's activity across various biological assays. This includes evaluating its effects on cell viability, proliferation, and apoptosis in cancer models, as well as its antibacterial and antifungal activities through standard microbiological techniques .

Case Study 1: Antimicrobial Efficacy

A study conducted on thiazole derivatives showed that compounds similar to 2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride were tested against a panel of bacterial strains using the turbidimetric method. Results indicated that certain derivatives exhibited promising antimicrobial activity, suggesting potential clinical applications in treating infections caused by resistant pathogens.

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were screened for their cytotoxic effects on human breast cancer cell lines. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment. The results indicated that specific modifications to the thiazole ring enhanced anticancer properties, leading to significant reductions in cell proliferation.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step protocols, including sulfonylation, nucleophilic substitution, and acetylation. For example, analogous compounds (e.g., AZD8931) are synthesized in 11 steps starting from nitrobenzoate derivatives, with yields of 2–5% due to side reactions and purification challenges . Optimization strategies include:

  • Catalyst screening : Use phase-transfer catalysts or Lewis acids to enhance sulfonylation efficiency.
  • Temperature control : Reflux conditions (e.g., ethanol at 78°C) are critical for intermediate stability .
  • Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate polar intermediates.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for sulfonyl (δ ~3.3 ppm for SO2_2-CH2_2) and benzo[d]thiazole protons (δ ~7.5–8.0 ppm) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry using single-crystal data, as demonstrated for related N-(substituted phenyl)acetamides .
  • HPLC-MS : Validate purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+^+ ions).

Q. What safety protocols are essential for handling this compound?

  • Methodology : Follow hazard guidelines from structurally similar sulfonamides and acetamides:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .
  • First aid : For accidental exposure, rinse eyes with water (≥15 minutes) and seek medical evaluation .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced Research Questions

Q. How can low synthetic yields (e.g., <5%) be addressed in large-scale preparations?

  • Methodology : Implement flow chemistry and Design of Experiments (DoE):

  • Continuous-flow reactors : Minimize side reactions by precise control of residence time and temperature .
  • DoE optimization : Use factorial designs to evaluate variables (e.g., solvent polarity, stoichiometry). For example, a 3k^k factorial design improved yields in analogous diazomethane syntheses by 40% .
  • Scale-up adjustments : Replace ethanol with DMF for higher solubility of intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Conduct meta-analysis with standardized assays:

  • Dose-response curves : Compare IC50_{50} values under consistent conditions (e.g., pH 7.4, 37°C).
  • Control normalization : Use reference compounds (e.g., kinase inhibitors) to calibrate activity thresholds .
  • Statistical modeling : Apply ANOVA to identify confounding variables (e.g., cell line variability) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methodology : Combine docking and QSAR:

  • Molecular docking : Map interactions with target receptors (e.g., sulfonamide binding to carbonic anhydrase) using AutoDock Vina.
  • QSAR : Train models on datasets of benzo[d]thiazole analogs to predict logP and IC50_{50} .
  • ADMET profiling : Use SwissADME to prioritize derivatives with optimal bioavailability and low hepatotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.